![molecular formula C11H10ClNO4 B13779278 [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate CAS No. 77835-02-0](/img/structure/B13779278.png)
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate typically involves the reaction of 2-chlorobenzaldehyde with nitromethane under basic conditions to form the nitroalkene intermediate. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate
Solvents: Organic solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be hydrolyzed to form the corresponding alcohol using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride
Substitution: Hydrochloric acid or sodium hydroxide
Major Products Formed
Oxidation: Formation of chlorophenyl nitroacetate
Reduction: Formation of chlorophenyl amine acetate
Substitution: Formation of chlorophenyl nitroprop-2-enol
科学的研究の応用
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetate group can be hydrolyzed to release the active compound, which then exerts its effects on molecular pathways involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
- [(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl] acetate
- [(Z)-3-(2-chlorophenyl)-2-(4-methylphenyl)prop-2-enyl] acetate
Uniqueness
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate is unique due to the presence of both a nitro group and an acetate ester, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
77835-02-0 |
|---|---|
分子式 |
C11H10ClNO4 |
分子量 |
255.65 g/mol |
IUPAC名 |
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate |
InChI |
InChI=1S/C11H10ClNO4/c1-8(14)17-7-10(13(15)16)6-9-4-2-3-5-11(9)12/h2-6H,7H2,1H3/b10-6- |
InChIキー |
VTYWIWTXSBVBOK-POHAHGRESA-N |
異性体SMILES |
CC(=O)OC/C(=C/C1=CC=CC=C1Cl)/[N+](=O)[O-] |
正規SMILES |
CC(=O)OCC(=CC1=CC=CC=C1Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


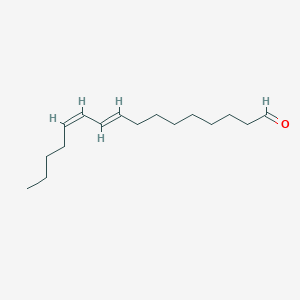
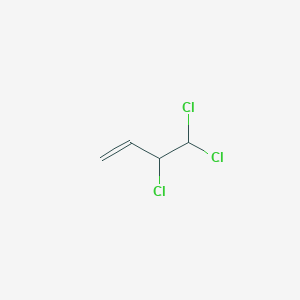
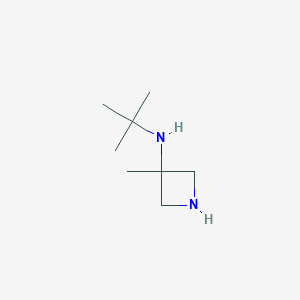
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
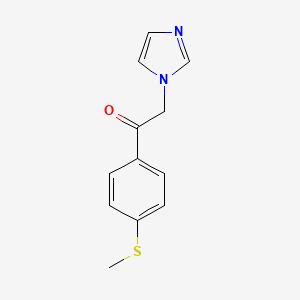
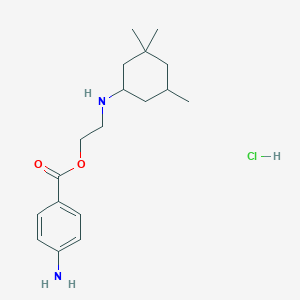
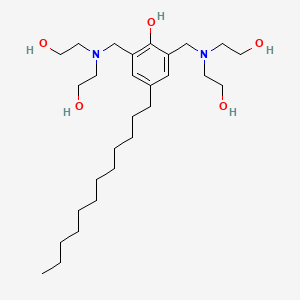
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)
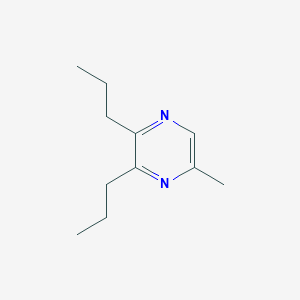
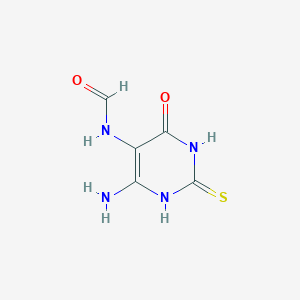
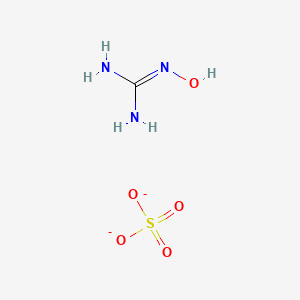
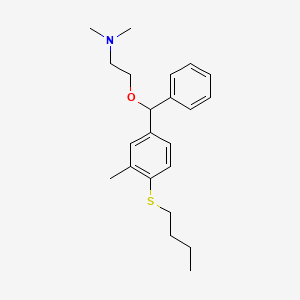
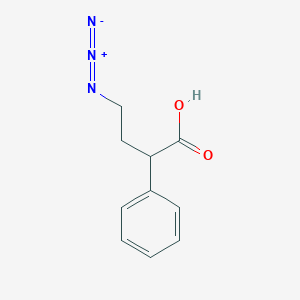
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
